molecular formula C13H9NO4 B14434211 NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- CAS No. 75965-78-5

NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-

Cat. No.: B14434211
CAS No.: 75965-78-5
M. Wt: 243.21 g/mol
InChI Key: YGYSUDXFOCIHEN-UHFFFAOYSA-N
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Description

NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- is a synthetic compound belonging to the naphthofuran family. This compound is characterized by a fused bicyclic structure consisting of a naphthalene ring and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing naphthofuran derivatives involves a one-pot, three-component reaction. This method uses Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N) as a catalyst. The reaction typically occurs in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .

Industrial Production Methods

Industrial production of naphthofuran derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the avoidance of expensive catalysts and chromatographic separation makes the process more cost-effective .

Chemical Reactions Analysis

Types of Reactions

NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- involves its interaction with cellular components. The nitro group is reduced by nitroreductases in bacteria, leading to the formation of reactive intermediates that can cause DNA damage. This genotoxic effect is one of the reasons for its strong mutagenic properties . Additionally, the compound can inhibit DNA topoisomerases, enzymes crucial for DNA replication and repair .

Comparison with Similar Compounds

Properties

CAS No.

75965-78-5

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

5-methoxy-2-nitrobenzo[g][1]benzofuran

InChI

InChI=1S/C13H9NO4/c1-17-11-6-8-7-12(14(15)16)18-13(8)10-5-3-2-4-9(10)11/h2-7H,1H3

InChI Key

YGYSUDXFOCIHEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C31)OC(=C2)[N+](=O)[O-]

Origin of Product

United States

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